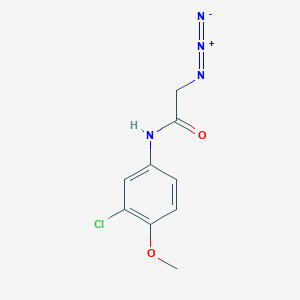
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide, also known as 2-Azido-N-methoxychlorophenylacetamide or 2-Azido-methoxychlorophenylacetamide (2-AMCP), is a chemical compound that has been studied for its potential use in a variety of scientific research applications. 2-AMCP is an azido-containing compound that has been used as a probe for the study of protein-ligand interactions, as an inhibitor of phospholipase A2, and as a potential drug for the treatment of certain cancer types.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 3-chloro-4-methoxyaniline with chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)acetamide, which is then reacted with sodium azide to form the final product.
Starting Materials
3-chloro-4-methoxyaniline, chloroacetyl chloride, sodium azide
Reaction
Step 1: 3-chloro-4-methoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methoxyphenyl)acetamide., Step 2: N-(3-chloro-4-methoxyphenyl)acetamide is then reacted with sodium azide in the presence of a solvent such as DMF to form 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide., Step 3: The final product is purified using standard techniques such as column chromatography.
作用机制
2-AMCP binds to proteins via a hydrogen bond between the azido group and the protein's side chain. The azido group is highly reactive, and the binding of the azido group to the protein's side chain results in a conformational change in the protein and a decrease in its activity.
生化和生理效应
2-AMCP has been shown to inhibit the activity of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids. This inhibition leads to an accumulation of phospholipids in the cell, which can lead to changes in cell membrane structure and function. Additionally, 2-AMCP has been shown to inhibit the activity of other enzymes involved in the metabolism of fatty acids and lipids, which can lead to changes in the cell’s energy metabolism.
实验室实验的优点和局限性
2-AMCP is a relatively simple compound to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-AMCP can be toxic at high concentrations and should be handled with caution.
未来方向
The potential applications of 2-AMCP are numerous and include the study of protein-ligand interactions, the inhibition of phospholipase A2, and the potential use of 2-AMCP as a drug for the treatment of certain cancer types. Additionally, 2-AMCP could be used as a tool to study the effects of mutations on protein-ligand interactions, as well as the effects of mutations on cell membrane structure and function. Finally, 2-AMCP could be used to study the metabolism of fatty acids and lipids, and its potential role in the development of metabolic diseases.
科学研究应用
2-AMCP has been used as a probe for the study of protein-ligand interactions. It has been used to study the binding of proteins to small molecules, and the binding of proteins to other proteins. It has also been used to study the effects of mutations on protein-ligand interactions. Additionally, 2-AMCP has been used as an inhibitor of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids.
属性
IUPAC Name |
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c1-16-8-3-2-6(4-7(8)10)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHDFJXGUIMVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2951857.png)
![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)
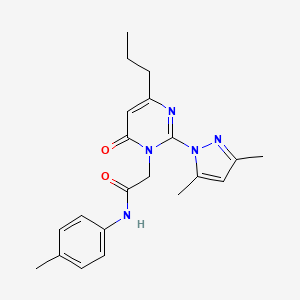
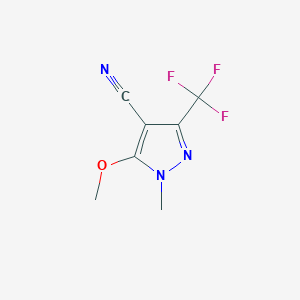
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2951866.png)
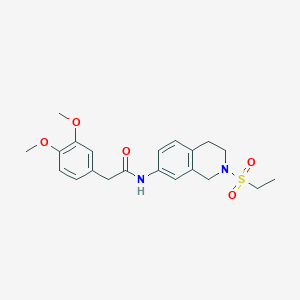
![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951870.png)

![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2951873.png)
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)
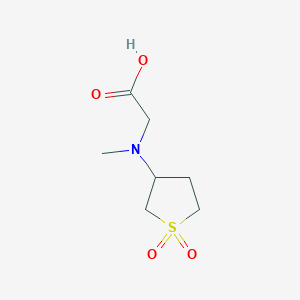
![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2951878.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2951879.png)